molecular formula C7H12O7 B095745 D-Galacturonic acid methyl ester CAS No. 16048-08-1

D-Galacturonic acid methyl ester

Cat. No. B095745
CAS RN: 16048-08-1
M. Wt: 208.17 g/mol
InChI Key: DICCNWCUKCYGNF-DHVFOXMCSA-N
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Description

D-Galacturonic acid methyl ester (D-GME) is a naturally occurring compound found in many fruits and vegetables, including apples, pears, and tomatoes. It is a major component of pectin, which is a polysaccharide found in the cell walls of plants, and is used as a gelling agent in food products. D-GME is also known for its various medicinal applications, including its use as an anti-inflammatory agent, a wound healing promoter, and an antioxidant.

Scientific Research Applications

  • Metabolism in Fruits : d-Galacturonic acid methyl ester is metabolized in fruits like strawberries to form various compounds such as l-ascorbic acid, l-galactonic acid, galactaric acid, and d-xylose. It is also incorporated into pectin as anhydro units of d-galacturonic acid (Loewus & Kelly, 1961).

  • Pectin Structure and Properties : Research has focused on understanding the methyl ester distribution in pectins, which affects its functional properties. The distribution of nonesterified galacturonic acid residues in pectin has been studied, revealing different types of methyl ester distributions, such as random, high, and blockwise esterified (Daas et al., 2001).

  • Synthesis of Ester Derivatives : d-Galacturonic acid reacts with various alcohols to yield esters, which have potential applications in analyzing cell-wall polysaccharides (Brown & Fry, 1993).

  • Molecular Motions Study : The molecular motions of d-galacturonic acid and its methyl ester in the solid state have been investigated using NMR, contributing to understanding their physical and chemical behavior (Tang & Belton, 1998).

  • Glycosylation Research : d-Galacturonic acid ester derivatives have been used in glycosylation studies to prepare d-galacturonic acid oligomers, important for understanding carbohydrate chemistry (Magaud et al., 1997).

  • Pectin Polysaccharide Analysis : Studies have been conducted to analyze pectin polysaccharides in various plants, looking at the structure and distribution of methyl-esterified galacturonic acid oligomers (Wang, Luo, & Zha, 2010).

  • Cell Wall Matrix Modification : Research has explored how the degree and pattern of methyl-esterification of pectic homogalacturonan in plant cell walls affect their mechanical properties and intercellular adhesion (Willats et al., 2001).

  • Enzymatic Analysis of Pectin : Methods have been developed to quantify non-methyl-esterified galacturonic acid sequences in pectin, an essential aspect of studying pectin's functional behavior (Daas, Voragen, & Schols, 2000).

Mechanism of Action

D-Galacturonic acid methyl ester is a primary building block and structure-giving element of pectin . The polymeric D-Galacturonic acid chains in pectin are connected by α-1,4 glycosidic bonds . Some of its carboxyl groups are in the form of methyl esters .

Safety and Hazards

The safety data sheet for D-Galacturonic acid methyl ester indicates that it causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) .

properties

IUPAC Name

methyl (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICCNWCUKCYGNF-DHVFOXMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369545
Record name D-Galacturonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16048-08-1
Record name D-Galacturonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of D-Galacturonic Acid Methyl Ester?

A1: this compound monohydrate has the molecular formula C8H14O7.H2O [, , ]. The sugar ring adopts the 4C1 conformation. The methoxy group has a gauche-trans orientation, and the methyl ester group is nearly planar and lies equatorial to the ring [].

Q2: What do we know about the molecular motions of this compound in the solid state?

A2: Proton NMR studies reveal that methyl groups primarily drive spin-lattice relaxation in this compound at low temperatures []. At higher temperatures, hydroxyl groups and water of crystallization contribute to relaxation in the laboratory frame. In the rotating frame, hydroxyl group and water molecule movement are the main relaxation pathways [].

Q3: How does this compound compare to D-Galacturonic Acid in terms of reactivity and browning?

A3: D-Galacturonic Acid exhibits significantly higher reactivity in nonenzymatic browning reactions compared to its methyl ester derivative []. This difference is likely due to the hemiacetal ring structure of the free acid, which is less stable and more prone to degradation [].

Q4: What is the role of this compound in ascorbic acid biosynthesis?

A5: Research suggests that this compound might be an intermediate in the biosynthesis of ascorbic acid, specifically in plant systems []. The proposed pathway involves the conversion of D-Galactose to this compound, followed by L-galactono-y-lactone and ultimately L-ascorbic acid [].

Q5: Are there any known applications of this compound in material science?

A6: this compound can be used as a building block for creating novel polymers []. For example, researchers have synthesized a poly-D-Galacturonic Acid Methyl Ester grafted vinyl monomer polymer, utilizing a strategic C-O protrusion of methyl methacrylate (MMA). This material showed promise as a super green adsorbent for removing Sm (III) and Nd (III) [].

Q6: What analytical techniques are commonly used to characterize this compound?

A6: Several analytical methods are employed to characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about molecular structure, dynamics, and interactions [].
  • Crystallography: Used to determine the three-dimensional structure and conformation of the molecule [, , ].
  • Chromatographic techniques: Useful for separating and identifying this compound and its degradation products [].

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